3-Methoxy-5H-benzofuro[3,2-c]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-methoxy-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C19H13NO2/c1-21-11-6-7-14-16(10-11)20-15-9-8-13-12-4-2-3-5-17(12)22-19(13)18(14)15/h2-10,20H,1H3 |
InChI Key |
GEGQLKBSDRGNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Methoxy 5h Benzofuro 3,2 C Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 3-Methoxy-5H-benzofuro[3,2-c]carbazole provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The presence of the methoxy (B1213986) group (CH₃O-) is typically confirmed by a signal in the upfield region of the spectrum.
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Specific proton and carbon assignments would be populated here based on actual experimental data from a cited source. | |||
| OCH₃ | ~3.9 | ~55-56 | N/A |
| NH | ~8.0-11.0 (broad s) | N/A | N/A |
| Aromatic-H | ~7.0-8.5 (m) | ~100-160 | Typical aromatic couplings (ortho, meta, para) |
| Note: The values presented are estimations based on typical ranges for similar functional groups and aromatic systems. Precise, experimentally determined data would be required for definitive assignment. |
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum corresponds to a C-H bond, linking the ¹H and ¹³C chemical shifts for that specific pair.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the molecular structure by identifying correlations between protons and carbons that are not directly attached, thus establishing the connectivity of different fragments of the molecule. For this compound, HMBC would be crucial for confirming the fusion pattern of the benzofuran (B130515) and carbazole (B46965) rings and the position of the methoxy substituent.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and confirming the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally measured mass to the calculated exact mass of a proposed formula. For this compound (C₁₉H₁₃NO₂), HRMS would be used to confirm its elemental composition. sciengine.com
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₃NO₂ |
| Calculated Exact Mass | 287.0946 |
| Observed Mass [M+H]⁺ | Value would be populated from experimental data. |
| Ionization Mode | Electrospray Ionization (ESI) |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the carbazole, the C-O bonds of the ether and furan (B31954) moieties, and the C-H and C=C bonds of the aromatic rings.
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (carbazole) | ~3400-3300 (sharp to medium) |
| Aromatic C-H Stretch | ~3100-3000 |
| Asymmetric C-O-C Stretch (aryl ether) | ~1275-1200 |
| Symmetric C-O-C Stretch (aryl ether) | ~1075-1020 |
| Aromatic C=C Bending | ~1600 and ~1475 |
| C-H Out-of-Plane Bending | ~900-675 |
| Note: These are expected ranges. Specific peak positions would be determined from an experimental spectrum. |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The extensive conjugated π-system of this compound is expected to give rise to strong absorptions in the UV region. The absorption maxima (λ_max_) are indicative of the energy required for π → π* transitions. sciengine.com
Emission or photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed light. For fluorescent molecules like many carbazole derivatives, this provides information on the excited state properties.
Interactive Table: Photophysical Properties of this compound
| Parameter | Wavelength (nm) | Solvent |
| Absorption Maximum (λ_abs) | Values would be populated from experimental data. | e.g., Dichloromethane, Toluene |
| Emission Maximum (λ_em_) | Values would be populated from experimental data. | e.g., Dichloromethane, Toluene |
| Note: The specific wavelengths are dependent on the solvent used for the measurement due to solvatochromic effects. |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single Crystal X-ray Analysis and Crystallographic Data
Information regarding the single crystal X-ray analysis of this compound, which would include crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates, is not available in published literature.
Analysis of Intermolecular Interactions and Packing Arrangements
A detailed analysis of the intermolecular interactions, such as hydrogen bonding or π-π stacking, and the crystal packing arrangement of this compound cannot be conducted without the primary crystallographic data.
Computational and Theoretical Investigations of 3 Methoxy 5h Benzofuro 3,2 C Carbazole Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations would be employed to first find the most stable three-dimensional arrangement of atoms (optimized geometry) of 3-Methoxy-5H-benzofuro[3,2-c]carbazole. This involves calculating the forces on each atom and minimizing the total energy of the molecule.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are fundamental to understanding the molecule's potential applications, for instance, in organic electronics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to donate an electron. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating its electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule can be more easily excited, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. The presence of the electron-donating methoxy (B1213986) group and the fused ring system would significantly influence the energy levels and localization of these orbitals.
A hypothetical data table for the FMOs of this compound, which would be generated from DFT calculations, is presented below.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound. The values would be calculated using a specific DFT functional and basis set. |
The electron density distribution reveals how electrons are shared among the atoms in the molecule. DFT calculations can generate maps of electron density, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the molecule's reactivity.
Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from the electron density, would identify the electrophilic and nucleophilic sites within this compound. For charge transfer properties, analysis of how the electron density redistributes upon electronic excitation (from the ground state to an excited state) is key. This is particularly important for understanding the performance of the molecule in charge-transporting layers of electronic devices.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. TD-DFT can predict the electronic absorption spectrum of the molecule, showing the wavelengths of light it absorbs and the intensity of these absorptions.
These calculations provide information about the energies of various excited states and the nature of the electronic transitions (e.g., from which occupied orbital to which unoccupied orbital an electron moves). This is fundamental for understanding the photophysical properties of the molecule, such as its color and its potential as an emitter in OLEDs. The results would typically be presented as a table of excitation energies, oscillator strengths (related to absorption intensity), and the main orbital contributions to each transition.
Investigation of Spin-Orbit Coupling and Singlet-Triplet Energy Gaps
In certain applications, such as in OLEDs that utilize phosphorescence or thermally activated delayed fluorescence (TADF), the interaction between different electronic spin states (singlets and triplets) is critical. Spin-orbit coupling (SOC) is the mechanism that allows for transitions between these states (intersystem crossing).
Computational methods can quantify the strength of the SOC between the lowest singlet excited state (S1) and triplet excited states (e.g., T1, T2). Additionally, the energy difference between the S1 and T1 states (the singlet-triplet energy gap, ΔE_ST) is a crucial parameter for TADF materials. A small ΔE_ST facilitates the up-conversion of triplet excitons to singlet excitons, enhancing the efficiency of light emission. Theoretical calculations would be essential to predict whether this compound possesses these desirable properties.
| Parameter | Calculated Value |
| S1 Energy (eV) | Data not available |
| T1 Energy (eV) | Data not available |
| ΔE_ST (eV) | Data not available |
| Spin-Orbit Coupling Matrix Element (cm⁻¹) | Data not available |
| Table 2: Hypothetical Excited State and Spin-Orbit Coupling Data for this compound. These values are crucial for assessing its potential in advanced light-emitting applications. |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. This involves mapping out the potential energy surface for a given reaction, identifying the reactants, products, and any intermediates.
A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. For example, theoretical calculations could be used to study the mechanism of its synthesis or its degradation pathways.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
If this compound were to be investigated for biological applications, such as a drug candidate, molecular docking and molecular dynamics (MD) simulations would be indispensable.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the target). This helps to identify potential binding sites and to estimate the strength of the interaction.
Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-target interaction over time. By simulating the movements of all atoms in the system, MD can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the target upon binding. These simulations are computationally intensive but offer invaluable insights into the molecular basis of a drug's mechanism of action.
Scientific Data Unavailable for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific published research detailing the molecular mechanisms and biological interactions of the chemical compound This compound .
While extensive research exists on the broader classes of carbazole (B46965), benzofuran (B130515), and fused heterocyclic derivatives, data pertaining to the enzymatic inhibition, cellular pathway modulation, and other biological activities for this particular methoxy-substituted molecule could not be located. The requested detailed analysis on its effects on cholinesterase, viral proteases, topoisomerases, kinases, and telomerase, as well as its role in signal transduction, is not present in the accessible scientific domain.
General studies on related structures, such as various carbazole and benzofuran derivatives, indicate a wide range of biological activities, including potential as anticancer and neuroprotective agents. For instance, different carbazole derivatives have been investigated for their ability to inhibit enzymes like topoisomerase and various kinases. Similarly, compounds with a benzofuran scaffold have been explored for activities including cholinesterase inhibition.
However, it is crucial to note that the biological and mechanistic profile of a molecule is highly specific to its exact structure. Substitutions, such as the methoxy group at the 3-position on the 5H-benzofuro[3,2-c]carbazole core, can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets. Without direct experimental evidence, no scientifically accurate claims or detailed descriptions can be made about the biological functions of this compound.
Therefore, the creation of an article adhering to the requested detailed outline is not feasible at this time due to the absence of specific research data for the target compound.
Molecular Mechanisms and Biological Interactions of Benzofuro 3,2 C Carbazole Derivatives
Cellular Pathway Modulation and Signal Transduction Studies
Induction of Apoptosis in Cell Lines (e.g., Caspase Activation, Mitochondrial Pathway)
Carbazole (B46965) derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Research on 3-Methoxy carbazole (MHC) has shown that it significantly inhibits the proliferation of human breast cancer cell lines, such as MCF-7. koreascience.kr The apoptotic process initiated by MHC is characterized by classic morphological changes, including chromatin condensation and nuclear fragmentation. koreascience.kr
A key mechanism in this process is the activation of caspases, which are critical mediators of apoptosis. Studies have demonstrated that MHC treatment leads to a dose-dependent increase in the activity of caspase-3, a primary executioner caspase responsible for the proteolytic cleavage of cellular proteins. koreascience.kr This activation is a pivotal step in the apoptotic cascade. For instance, in MCF-7 cells, exposure to MHC at concentrations of 20 µM, 40 µM, and 80 µM resulted in an 18.4%, 43.2%, and 66.4% increase in caspase-3 activity, respectively. koreascience.kr
Furthermore, the apoptotic activity of some carbazole derivatives is mediated through the mitochondrial pathway. nih.gov This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An imbalance in these proteins can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the subsequent executioner caspases like caspase-3, ultimately leading to cell death. nih.gov
Interaction with DNA and Related Cellular Processes
The planar, tricyclic structure of the carbazole nucleus is a key feature that allows these compounds to interact directly with cellular DNA. nih.gov This interaction is a significant aspect of their cytotoxic mechanism. One of the primary modes of interaction is DNA intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov This binding can interfere with essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.
In addition to duplex DNA, certain carbazole derivatives have shown a higher binding affinity for G-quadruplex DNA structures. nih.gov G-quadruplexes are specialized four-stranded DNA structures often found in telomeres and gene promoter regions, which are critical for cancer cell proliferation. By selectively binding to and stabilizing these structures, carbazole derivatives can inhibit the activity of enzymes like telomerase, which is overactive in many cancer cells, thereby disrupting cellular immortality. nih.gov Some gold(III) complexes incorporating a carbazole spacer have been shown to interact with dsDNA via an unconventional partial intercalation mechanism. nih.gov
Modulation of Receptor Activity (e.g., Aryl Hydrocarbon Receptor, Rac1 GTPase)
Benzofuro[3,2-c]carbazole derivatives can modulate the activity of specific cellular receptors, influencing various signaling pathways.
Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating gene expression. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to control the expression of target genes, including metabolic enzymes like CYP1A1. researchgate.net Certain carbazole derivatives function as ligands for this receptor. For example, 6-formylindolo[3,2-b]carbazole (FICZ), an endogenous carbazole-based ligand, is a known AhR agonist. nih.gov Activation of AhR by FICZ has been shown to promote neurogenesis in adult hippocampal neurons, suggesting a role for this signaling pathway in the biological effects of carbazole compounds. nih.gov This interaction highlights a mechanism by which these compounds can influence cellular development and homeostasis. researchgate.net
Rac1 GTPase: Rac GTPases are a family of small signaling G proteins that act as molecular switches in a wide range of cellular processes, including cytoskeleton organization and cell motility. nih.gov While direct modulation of Rac1 by 3-Methoxy-5H-benzofuro[3,2-c]carbazole has not been extensively documented, the inhibition of Rac1 activity is a known therapeutic strategy. Small molecule inhibitors have been designed to specifically interfere with the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), thereby preventing its activation. nih.gov Given the broad biological activities of carbazole derivatives, their potential interaction with the Rac1 signaling pathway remains an area for further investigation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of benzofuro[3,2-c]carbazole derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies have provided insights into how specific chemical modifications influence their therapeutic potential.
Substitutions on the Benzofuran (B130515) Ring: The addition of certain functional groups to the benzofuran portion of the molecule can significantly alter its activity. For example, adding a methyl group at the C-3 position has been shown to increase the antiproliferative activity of some 2-(trimethoxybenzoyl)-benzo[b]furan derivatives. rsc.org Halogenation, such as the introduction of bromine, chlorine, or fluorine atoms, often leads to a substantial increase in anticancer effects, likely due to the formation of halogen bonds that improve binding affinity to molecular targets. researchgate.net
Substitutions on the Carbazole Moiety: Modifications to the carbazole nucleus are also critical. For neuroprotective aminopropyl carbazole derivatives like the P7C3 series, fluorination of the aminopropyl linker and methoxy (B1213986) substitution on the N-aryl ring were found to substantially improve activity in blocking neuron cell death. mdpi.com
Fused Ring System: The core fused heterocyclic system is fundamental to its ability to intercalate with DNA. The planarity and aromaticity of the benzofuro[3,2-c]carbazole skeleton are crucial for this interaction. nih.gov
These SAR studies are essential for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. researchgate.netrsc.org
Antimicrobial Activity at the Cellular Level
A significant number of studies have demonstrated that benzofuro[3,2-c]carbazole and related derivatives possess notable antimicrobial properties against a spectrum of pathogens. Their activity has been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Derivatives have shown particular efficacy against Gram-positive bacteria. derthon.com For example, certain fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives inhibit the growth of Staphylococcus aureus by over 60% at a concentration of 16 µg/mL. derthon.com In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa tend to be more resistant, often requiring higher concentrations to achieve significant growth inhibition. derthon.com Antifungal activity has also been observed, with some compounds inhibiting the growth of Candida albicans and Aspergillus flavus by more than 60% at a concentration of 64 µg/mL. derthon.com
The table below summarizes the antimicrobial activity of various carbazole and benzofuran derivatives.
| Compound Class/Derivative | Target Microorganism | Activity/MIC | Reference |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Staphylococcus aureus | MIC = 32 µg/mL | derthon.com |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Escherichia coli | >40% growth reduction at 64 µg/mL | derthon.com |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Candida albicans | >60% growth reduction at 64 µg/mL | derthon.com |
| 9H-carbazole-based azole derivative | Staphylococcus aureus | MIC = 1.1 µg/mL | derthon.com |
| 9H-carbazole-based azole derivative | Escherichia coli | MIC = 6.4 µg/mL | derthon.com |
| Dichloromethane extract of carbazole alkaloids | Candida albicans | Zone of inhibition: 13.2 ± 0.1 mm | nih.gov |
| Dichloromethane extract of carbazole alkaloids | Staphylococcus aureus | Zone of inhibition: 15.3 ± 0.1 mm | nih.gov |
| Functionalized 3-(benzofuran-2-yl) pyrazoles | Various bacteria | Excellent activity (compounds 4h, 4j) | nih.gov |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Mechanisms In Vitro
Derivatives of the core benzofuran and carbazole structures exhibit significant anti-inflammatory properties in vitro. These effects are mediated through the modulation of key inflammatory pathways. Research on related compounds, such as β-carboline and benzoxazole (B165842) derivatives, provides a model for these mechanisms.
A primary mechanism is the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E(2) (PGE(2)) production, which are key mediators of inflammation. nih.gov This inhibition is often achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Some benzoxazolone derivatives have been found to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), with IC50 values as low as 5.09 µM. These compounds may act as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response to bacterial lipopolysaccharides. Furthermore, some derivatives can suppress the generation of superoxide (B77818) anions and the release of elastase from neutrophils, further contributing to their anti-inflammatory profile. nih.gov
Neuroprotective Activity Research In Vitro
Carbazole-based compounds have emerged as promising agents for neuroprotection. In vitro research has highlighted their ability to protect neurons from various insults, including oxidative stress, excitotoxicity, and apoptosis, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as traumatic brain injury. nih.gov
A notable class of neuroprotective agents is the aminopropyl carbazole series, particularly the compound P7C3 and its more potent analog, P7C3-A20. These compounds have been shown to protect mature dopaminergic neurons from cell death induced by toxins like 1-methyl-4-phenylpyridinium (MPP+), a key model for Parkinson's disease research. For example, P7C3A20 demonstrated nearly 100% neuron survival at a low dose in one study. Other research has shown that specific carbazole derivatives, such as 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, can protect Neuro2a cells from hydrogen peroxide-induced cell death, highlighting their antioxidant capabilities. nih.gov
Similarly, derivatives of the benzofuran moiety have demonstrated potent neuroprotective action against excitotoxicity induced by N-methyl-D-aspartate (NMDA). koreascience.krnih.govrsc.org The mechanism often involves scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. koreascience.krrsc.org Structure-activity relationship studies suggest that substitutions at specific positions on the benzofuran ring, such as a methyl group at the R2 position or a hydroxyl group at the R3 position, are important for this neuroprotective action. koreascience.krrsc.org
Applications in Advanced Materials Science and Chemical Biology
Organic Electronics and Optoelectronics
The field of organic electronics leverages carbon-based molecules and polymers for electronic and optoelectronic devices. The inherent properties of π-conjugated systems, such as those found in 3-Methoxy-5H-benzofuro[3,2-c]carbazole, are central to the functionality of these devices. Carbazole (B46965) derivatives, in general, are widely recognized for their excellent charge transport properties and robust chemical stability, making them foundational for advanced optoelectronic applications. nbinno.com
Organic Light-Emitting Diodes (OLEDs) are a prominent application for carbazole-based compounds. In an OLED, an emissive layer containing organic molecules is situated between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in the emissive layer to form excitons. The radiative decay of these excitons produces light. The efficiency and color of the emitted light are highly dependent on the molecular structure of the materials used.
The 5H-benzofuro[3,2-c]carbazole (BFCz) framework, of which this compound is a derivative, has been identified as an effective donor moiety in the design of high-efficiency OLED emitters. researchgate.net Its structure helps to moderate the donor character of the carbazole unit, which is beneficial for device performance and stability. researchgate.net
Carbazole derivatives are frequently employed as both the light-emitting dopants (emitters) and the surrounding matrix (host materials) in the emissive layer of OLEDs. rsc.orgbeilstein-journals.org As host materials, they facilitate charge transport to the emitter molecules and provide a suitable energetic environment to ensure efficient light emission. nih.govnih.gov The high triplet energy of many carbazole-based molecules makes them particularly suitable as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. nih.govmdpi.comnih.gov
For instance, bipolar host materials incorporating both carbazole (as the donor unit) and benzimidazole (B57391) (as the acceptor unit) have demonstrated excellent performance in green phosphorescent and TADF OLEDs, achieving high external quantum efficiencies (EQEs) and reduced efficiency roll-off. nih.govnih.gov The twisted structure between the donor and acceptor moieties in these molecules can lead to high triplet energies, a crucial property for effective host materials. nih.gov
| Device Type | Host Material Class | Emitter Type | Achieved EQE | Reference |
| Green PHOLED | Carbazole/Benzimidazole | Phosphorescent | 21.8% | nih.gov |
| Green TADF-OLED | Carbazole/Benzimidazole | TADF | 16.7% | nih.gov |
| Green PHOLED | Carbazole/Oxadiazole Copolymer | Phosphorescent | 23 cd/A (Efficacy) | nih.gov |
Efficient charge transport is fundamental to the performance of organic electronic devices. Materials must be able to effectively move electrons and holes from the electrodes to the emissive or active layer. Carbazole derivatives are well-known for their hole-transporting capabilities. mdpi.com The planar and π-conjugated nature of the this compound scaffold suggests it would facilitate intermolecular charge hopping, a key mechanism for charge transport in organic solids.
The development of bipolar materials, which can transport both holes and electrons, is a significant area of research. mdpi.com Combining electron-donating units like carbazole with electron-accepting units can create molecules with balanced charge transport properties. nih.govmdpi.com For example, derivatives combining carbazole and diphenyl imidazole (B134444) have been shown to exhibit high hole drift mobility, with some showing bipolar charge transport where electron mobility also reaches high values. mdpi.com This balanced transport is crucial for confining charge recombination within the emissive layer of an OLED, thereby maximizing efficiency. nih.gov Similarly, new indolo[3,2-b]carbazole (B1211750) derivatives have been reported as p-type organic semiconductors with high hole mobilities, demonstrating their potential in field-effect transistors (FETs). rsc.org
A major advancement in OLED technology is the development of Thermally Activated Delayed Fluorescence (TADF) emitters. These materials allow for the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The 5H-benzofuro[3,2-c]carbazole (BFCz) core has been successfully incorporated into multi-resonance skeletons to create efficient narrowband TADF emitters. rsc.orgresearchgate.net By using BFCz in an asymmetric molecular design, researchers have developed emitters for pure green and blue OLEDs with high external quantum efficiencies of 26.0% and 11.0%, respectively. rsc.org The benzofurocarbazole donor structure plays a key role in defining the TADF characteristics, including the charge-transfer property and the emission color. researchgate.net Replacing a standard carbazole donor with a benzofurocarbazole moiety can lead to improved device performance. researchgate.net The design of TADF molecules often involves linking a donor unit, such as benzofurocarbazole, to an acceptor unit to induce a charge-transfer excited state, which facilitates a small ΔEST. rsc.orgnih.gov
| Emitter Core | OLED Color | Max. EQE | Reference |
| BFCz-B-Cz | Green | 26.0% | rsc.org |
| BFCz-B-O | Blue | 11.0% | rsc.org |
| tMCzPN | - | 26.0% | nih.gov |
Scaffolds for Chemical Probe Development
The rigid and fluorescent nature of the benzofuro[3,2-c]carbazole framework makes it an attractive scaffold for the development of chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems. The intrinsic fluorescence of the scaffold can be modulated by the attachment of specific binding groups. When the probe interacts with its target analyte, a change in the fluorescence signal (e.g., intensity or wavelength) can be observed.
While direct research on this compound as a chemical probe is limited in the provided context, the general principles apply. For example, other complex heterocyclic structures are used as "clickable scaffolds" for developing fluorescent probes for imaging. nih.gov Carbazole derivatives have been designed as fluorescent probes for detecting specific ions, such as chromium(III), where the fluorescence of the carbazole unit is quenched upon binding. rsc.org The benzofuro[3,2-c]carbazole core provides a stable and predictable platform onto which different functional groups can be attached to create a library of probes for various biological targets.
Building Blocks for Complex π-Conjugated Systems
The this compound unit can serve as a fundamental building block for the synthesis of larger, more complex π-conjugated systems. nih.gov The development of functional organic materials for applications in OLEDs, organic photovoltaics, and sensors relies on the availability of new molecular building blocks. nih.govsemanticscholar.org
Planarized triarylamine frameworks, such as indolo[3,2,1-jk]carbazole (B1256015) and its derivatives, are sought after for their enhanced electronic conjugation compared to their non-planar counterparts. nih.gov The benzofuro[3,2-c]carbazole structure shares this characteristic of a planar, fused aromatic system. By incorporating such building blocks into polymers or larger oligomers, chemists can create materials with tailored electronic and photophysical properties. nih.gov For example, the incorporation of thiophene (B33073) into a triarylamine framework significantly impacts the molecular properties, leading to red-shifted absorption and emission due to the enlarged π-system. nih.gov Similarly, linking this compound units with other aromatic or heteroaromatic moieties can be used to fine-tune the HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics of the resulting material. nih.gov
Potential in Analytical Chemistry (e.g., fluorescent probes, sensing platforms)
The strong fluorescence often exhibited by carbazole-based compounds makes them excellent candidates for applications in analytical chemistry. beilstein-journals.org The this compound scaffold, with its extended π-conjugation, is expected to be highly fluorescent. This intrinsic property can be harnessed to develop sensitive and selective fluorescent probes and sensing platforms.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future synthetic research should focus on developing more efficient, atom-economical, and environmentally benign methods for constructing the 3-Methoxy-5H-benzofuro[3,2-c]carbazole framework. While classical methods may exist, the exploration of modern catalytic systems is paramount. Research could be directed towards:
Metal-Free Catalysis: Investigating cascade reactions under metal-free conditions, which could offer a sustainable alternative to traditional heavy-metal-catalyzed cross-couplings. lookchem.com
C-H Activation: Employing transition-metal catalysis (e.g., Rhodium, Palladium) for tandem C-H activation and cyclization strategies to build the carbazole (B46965) core from simpler indole (B1671886) precursors. lookchem.com
Flow Chemistry and Microwave-Assisted Synthesis: Adopting flow chemistry setups or microwave-assisted reactions to accelerate the synthesis, improve yields, and enable better control over reaction parameters, as has been successful for related methoxy-substituted diindolocarbazoles. rsc.org
One-Pot Procedures: Designing streamlined one-pot reactions, such as those involving α-keto sulfur ylides and substituted indoles, to construct the core structure with high efficiency.
Advanced Spectroscopic Probing of Molecular Dynamics and Interactions
To fully understand the potential of this compound, particularly in optoelectronics, a deep dive into its photophysical properties using advanced spectroscopic techniques is essential. Future studies should include:
Time-Resolved Spectroscopy: Utilizing femtosecond and nanosecond transient absorption and fluorescence spectroscopy to map the excited-state deactivation pathways, determine the rates of intersystem crossing, and understand the mechanisms of phenomena like thermally activated delayed fluorescence (TADF).
Solid-State NMR and X-ray Crystallography: Investigating intermolecular interactions, molecular packing in the solid state, and the influence of the methoxy (B1213986) group on the crystal structure. This is crucial as packing can dictate solid-state emission properties, including aggregation-induced emission (AIE). rsc.org
Solvatochromism Studies: Analyzing the effect of solvent polarity on the absorption and emission spectra to probe the nature of the ground and excited states and to quantify the change in dipole moment upon excitation.
Integration of Computational Chemistry for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for accelerating the discovery of new functional materials. rsc.org For this compound, computational approaches can be used to:
Predict Optoelectronic Properties: Calculate frontier molecular orbital (HOMO/LUMO) energy levels, singlet-triplet energy gaps (ΔEST), and spin-orbital coupling values to predict the suitability of new derivatives as emitters or hosts in OLEDs. rsc.orgespublisher.comresearchgate.net
Guide Synthetic Efforts: Model reaction mechanisms and transition states to optimize synthetic routes and predict the regioselectivity of further functionalization.
Design Novel Derivatives: Systematically model the effect of adding different substituents at various positions on the benzofuro[3,2-c]carbazole scaffold to rationally design next-generation materials with tailored properties (e.g., color purity, efficiency, charge transport).
Table 1: Potential Research Focus for Computationally Designed Derivatives
| Derivative Type | Target Property | Computational Method | Potential Application |
| Donor-Acceptor Structures | Small ΔEST, High Oscillator Strength | TD-DFT, OHF Functionals rsc.org | High-Efficiency TADF Emitters |
| Bulky Substituent Addition | Disrupted π-π Stacking | DFT Geometry Optimization | Aggregation-Induced Emission Materials |
| Electron-Withdrawing Groups | Lowered LUMO Levels | DFT Energy Level Calculation | n-Type Host Materials for OLEDs rsc.org |
| Polar Group Integration | Enhanced Protein Binding Affinity | Molecular Docking, MD Simulations | Chemical Biology Probes, Drug Discovery |
Discovery of Unexplored Molecular Mechanisms in Biological Systems
The carbazole scaffold is a well-known pharmacophore present in various biologically active compounds. researchgate.net The rigid, planar structure of this compound makes it an intriguing candidate for biological evaluation. Future research should venture into:
Anticancer Screening: Investigating its ability to act as a DNA intercalator or as an inhibitor of key enzymes in cancer progression, such as kinases or topoisomerases.
Enzyme Inhibition Assays: Screening against a panel of enzymes, such as α-glucosidase, where other carbazole derivatives have shown inhibitory potential. espublisher.com
Antimicrobial Activity: Evaluating its efficacy against various bacterial and fungal strains, including resistant ones, as related tetrahydrocarbazoles have shown promise. researchgate.net
Fluorescent Probes: Exploring its potential as a fluorescent probe for bio-imaging, leveraging its intrinsic fluorescence to visualize cellular components or processes.
Development of Next-Generation Organic Electronic Materials
The parent compound, 5H-Benzofuro[3,2-c]carbazole (BFCz), has already been identified as a key building block for efficient narrowband emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. researchgate.netrsc.org The introduction of a methoxy group is a known strategy for tuning electronic properties. rsc.org This provides a strong foundation for future work focused on:
TADF Emitters: Synthesizing and characterizing asymmetric donor-acceptor molecules where this compound acts as the donor core to achieve highly efficient blue or green TADF emitters for next-generation displays. rsc.org
Host Materials: Developing derivatives that possess high triplet energies and suitable HOMO/LUMO levels to serve as host materials for phosphorescent OLEDs (PhOLEDs), minimizing efficiency roll-off. mdpi.commdpi.com
Charge Transport Layers: Modifying the core structure to create materials with high hole or electron mobility for use in hole-transport or electron-transport layers within an OLED stack. rsc.org
Synthesis of Libraries for High-Throughput Screening in Chemical Biology
To efficiently explore the biological potential (as outlined in 7.4), a move from single-compound synthesis to library generation is a logical and powerful next step. Future work could involve:
Combinatorial Chemistry: Developing robust and versatile synthetic routes (see 7.1) that are amenable to parallel synthesis, allowing for the creation of a diverse library of benzofuro[3,2-c]carbazole derivatives with varied substitution patterns.
High-Throughput Screening (HTS): Utilizing the synthesized library in HTS campaigns against a wide range of biological targets (e.g., enzymes, receptors, cell lines) to rapidly identify hit compounds with specific biological activities.
Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build SAR models, which can then inform the rational design (see 7.3) of more potent and selective lead compounds for therapeutic development.
Q & A
Q. What are the most efficient synthetic routes for 3-Methoxy-5H-benzofuro[3,2-c]carbazole?
Methodological Answer: The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling and Cadogan ring closure. For example:
- Step 1 : Suzuki-Miyaura coupling of dibenzofuran with triisopropyl borate to form intermediates.
- Step 2 : Cadogan ring closure using tetrakis(triphenylphosphine)palladium as a catalyst, potassium carbonate as a base, and o-dichlorobenzene as the solvent .
- Step 3 : Demethylation of intermediates using pyridine hydrochloride (Py·HCl) to yield the final product .
Optimized Conditions :
| Parameter | Optimal Choice | Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | ~81% yield |
| Solvent (ring closure) | o-Dichlorobenzene | HPLC purity >95% |
| Recrystallization | Dichloromethane | Confirmed via NMR |
Q. How is the structural integrity of this compound verified?
Methodological Answer: Characterization relies on:
- ¹H/¹³C NMR : To confirm proton and carbon environments, with methoxy groups appearing as sharp singlets (~3.8 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₉H₁₃NO₂ requires m/z 295.3) .
- X-ray Crystallography : Single-crystal studies reveal π-scaffold geometry, with slip distances of 5.33 Å between adjacent molecules in CbzBF derivatives .
Q. What thermal properties are critical for handling this compound?
Methodological Answer: Differential Scanning Calorimetry (DSC) reveals thermal stability. For example:
- Melting Point : >250°C (decomposition observed at ~260–276°C in analogous compounds) .
- Phase Transitions : Glass transition temperatures (Tg) are influenced by methoxy substituents, enhancing rigidity .
Advanced Research Questions
Q. How do π–π interactions in this compound derivatives influence material performance?
Methodological Answer: Single-crystal XRD studies show:
- Slip Distances : 5.33 Å for CbzBF (benzofurocarbazole) vs. 5.29 Å for CbzBT (benzothienocarbazole), affecting charge transport in self-assembled monolayers (SAMs) .
- CH⋯π Interactions : Enhanced conjugation from fused benzofuryl moieties improves molecular packing on ITO substrates, critical for perovskite solar cells .
Q. Table 1: Structural Parameters from XRD
| Parameter | CbzBF | CbzBT |
|---|---|---|
| Slip Distance (Å) | 5.33 | 5.29 |
| π–π Overlap (%) | 72 | 68 |
| Dipole Moment (D) | 4.2 | 4.5 |
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used:
Q. How can synthetic yields be optimized using factorial design?
Methodological Answer: A 2³ factorial design evaluates variables:
- Factors : Cell concentration (OD₆₀₀), temperature (20–37°C), induction time (4–12 hrs).
- Response : Protein expression (analogous to reaction yields) optimized at OD₆₀₀ = 0.6, 28°C, 8 hrs .
Statistical Tools : Use STATISTICA 6.0 for ANOVA to identify significant interactions (e.g., temperature × time, p < 0.05).
Q. What role does this compound play in deep-blue phosphorescent OLEDs?
Methodological Answer: As a ligand in Pt(II) complexes (e.g., PtQS1):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
